molecular formula C9H20N2O2 B179948 Tert-butyl methyl(2-(methylamino)ethyl)carbamate CAS No. 112257-19-9

Tert-butyl methyl(2-(methylamino)ethyl)carbamate

Cat. No. B179948
Key on ui cas rn: 112257-19-9
M. Wt: 188.27 g/mol
InChI Key: DFVRUHANEXOZGT-UHFFFAOYSA-N
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Patent
US05804559

Procedure details

8.8 g of N,N'-dimethylethylenediamine were dissolved in 50 ml of ether and the solution was cooled to 0° C. 18.5 g of BOC-ON [2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile] were slowly added dropwise and the mixture was stirred at RT for 16 hours. 6 g of sodium methylate were added and stirring was continued at RT for 18 hours. The substance which had precipitated out was filtered off with suction and washed with ether. The combined ether solution was concentrated in vacuo and the residue was distilled (boiling point 58°-60° C./0.5 mbar). 11.3 g were obtained as a colorless oil. MS(Cl): 189 (M+H)⊕, 133
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
6 g
Type
reactant
Reaction Step Three
[Compound]
Name
MS(Cl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][NH:5][CH3:6].[C:7]([O:11][C:12]([O:14]N=C(C1C=CC=CC=1)C#N)=O)([CH3:10])([CH3:9])[CH3:8].C[O-].[Na+]>CCOCC>[C:7]([O:11][C:12]([N:2]([CH3:1])[CH2:3][CH2:4][NH:5][CH3:6])=[O:14])([CH3:8])([CH3:9])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
CNCCNC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Step Three
Name
sodium methylate
Quantity
6 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
MS(Cl)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at RT for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The substance which had precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
WASH
Type
WASH
Details
washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined ether solution was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled (boiling point 58°-60° C./0.5 mbar)
CUSTOM
Type
CUSTOM
Details
11.3 g were obtained as a colorless oil

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N(CCNC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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